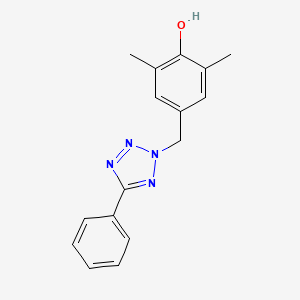![molecular formula C19H25Cl2NO3S B11503033 N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide](/img/structure/B11503033.png)
N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with an appropriate sulfonyl chloride to form the sulfonamide linkage. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to introduce functional groups.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group can interact with active sites or catalytic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Adamantan-1-yloxy)ethyl]-2-(hexyloxy)benzamide
- N’-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Uniqueness
N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide is unique due to its specific combination of an adamantane moiety with a sulfonamide group and dichlorobenzene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H25Cl2NO3S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H25Cl2NO3S/c1-12-4-18(17(21)8-16(12)20)26(23,24)22-2-3-25-19-9-13-5-14(10-19)7-15(6-13)11-19/h4,8,13-15,22H,2-3,5-7,9-11H2,1H3 |
InChI Key |
VYWXHISRWBKJCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4,5-Dimethoxy-2-nitrophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11502954.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11502967.png)
![3-(4-Chlorophenyl)-3-{[(4-methoxyphenoxy)acetyl]amino}propanoic acid](/img/structure/B11502973.png)
![4-([(Furan-2-ylmethyl)-amino]-methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B11502976.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11502977.png)

![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11502990.png)
![4-(4-chlorophenyl)-1-{[(4-fluorophenyl)amino]methyl}-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11502996.png)
![4-[(3,4-Diethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11502997.png)
![Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B11503011.png)
![5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11503014.png)
![3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11503039.png)
![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B11503053.png)
![11-(furan-3-yl)-2,2,9-trihydroxy-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11503063.png)
